3-Butylthiolane 1-oxide
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Overview
Description
3-Butylthiolane 1-Oxide is an organic compound belonging to the class of thiolanes, which are characterized by a five-membered saturated ring containing four carbon atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylthiolane 1-Oxide typically involves the oxidation of 3-butylthiolane. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The choice of oxidizing agent and solvent can vary based on cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 3-Butylthiolane 1-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: Reduction reactions can revert the sulfoxide group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: 3-Butylthiolane 1,1-Dioxide.
Reduction: 3-Butylthiolane.
Substitution: Various substituted thiolanes depending on the nucleophile used.
Scientific Research Applications
3-Butylthiolane 1-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study sulfoxide chemistry and stereochemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly alcohol dehydrogenase.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Butylthiolane 1-Oxide involves its interaction with specific molecular targets. For instance, it acts as an uncompetitive inhibitor of alcohol dehydrogenase by binding to the enzyme-NADH complex. This binding alters the enzyme’s conformation, reducing its activity . The sulfoxide group plays a crucial role in this inhibitory effect by forming specific interactions with the enzyme’s active site .
Comparison with Similar Compounds
3-Butylthiolane: The parent compound without the sulfoxide group.
3-Butylthiolane 1,1-Dioxide: The fully oxidized form of 3-Butylthiolane 1-Oxide.
Tetrahydrothiophene 1-Oxide: A related compound with a similar structure but without the butyl group.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a butyl group and a sulfoxide functional group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
93111-03-6 |
---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
3-butylthiolane 1-oxide |
InChI |
InChI=1S/C8H16OS/c1-2-3-4-8-5-6-10(9)7-8/h8H,2-7H2,1H3 |
InChI Key |
QVVQIIIFHZDBDL-UHFFFAOYSA-N |
SMILES |
CCCCC1CCS(=O)C1 |
Canonical SMILES |
CCCCC1CCS(=O)C1 |
Synonyms |
3-butylthiolane 1-oxide |
Origin of Product |
United States |
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